molecular formula C17H16F3NO3 B10968229 4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide

4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide

Cat. No.: B10968229
M. Wt: 339.31 g/mol
InChI Key: LGWZNXZSTPBVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound with a complex structure that includes multiple functional groups such as difluoromethoxy, ethoxy, and fluoro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, a microreactor system can be used to determine intrinsic reaction kinetics parameters and optimize the synthesis process . This approach allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-(2-fluoro-5-methylphenyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-3-23-15-9-11(5-7-14(15)24-17(19)20)16(22)21-13-8-10(2)4-6-12(13)18/h4-9,17H,3H2,1-2H3,(H,21,22)

InChI Key

LGWZNXZSTPBVRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.